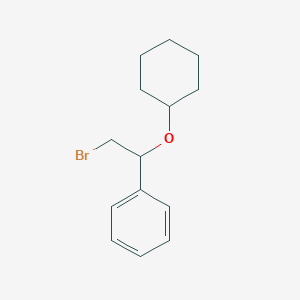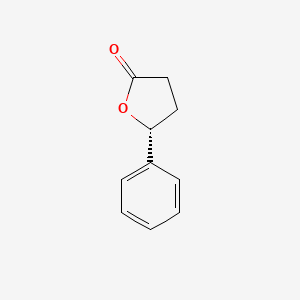
(5R)-5-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-phenyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 5-phenylpentanoic acid using a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, leading to the formation of the lactone ring.
Another method involves the asymmetric reduction of 5-phenyltetrahydrofuran-2-one using chiral catalysts. This approach allows for the selective production of the (5R) enantiomer, which is important for applications requiring high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction can produce 5-phenyltetrahydrofuran.
Scientific Research Applications
(5R)-5-phenyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and stereochemistry.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (5R)-5-phenyloxolan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the phenyl group and the lactone ring structure can affect the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-phenyloxolan-2-one: The enantiomer of (5R)-5-phenyloxolan-2-one, differing in the spatial arrangement of atoms.
5-phenyltetrahydrofuran-2-one: A non-chiral analog with similar structural features.
5-phenylpentanoic acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(5R)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 |
InChI Key |
AEUULUMEYIPECD-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



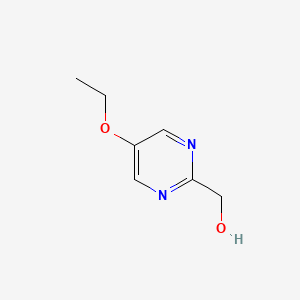
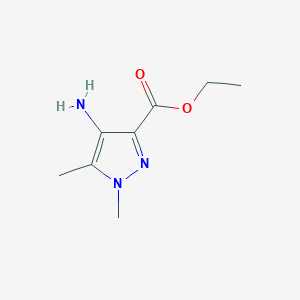
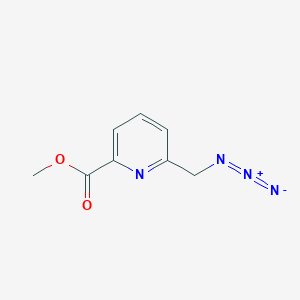
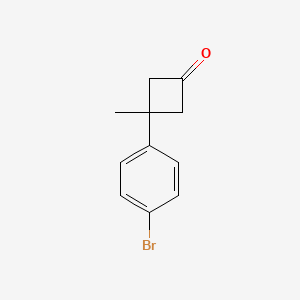
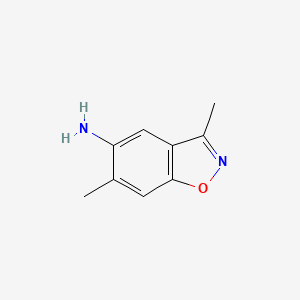
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
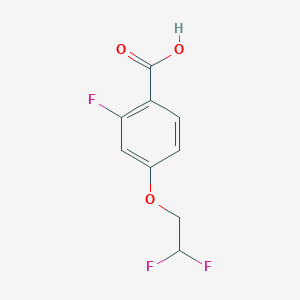

![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
